molecular formula C14H15N3 B1318153 2-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinamine CAS No. 937603-47-9

2-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinamine

Cat. No.: B1318153
CAS No.: 937603-47-9
M. Wt: 225.29 g/mol
InChI Key: JTONFOPTVPIWOA-UHFFFAOYSA-N
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Description

This compound is characterized by a quinoline ring fused with a pyridine ring, making it a heterocyclic compound with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinamine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-aminopyridine with 3,4-dihydroquinoline derivatives can yield the desired compound through a series of condensation and cyclization reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the cyclization process. The scalability of these methods is crucial for industrial applications, ensuring that the compound can be produced in large quantities .

Chemical Reactions Analysis

Types of Reactions

2-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can yield dihydroquinoline derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups onto the quinoline or pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted quinoline and pyridine derivatives, which can have enhanced chemical and biological properties .

Scientific Research Applications

2-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions

Mechanism of Action

The mechanism of action of 2-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinamine involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The pathways involved often include inhibition of enzyme activity or alteration of receptor signaling, leading to therapeutic effects in various diseases .

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-1H-pyrrolo[3,4-b]quinolin-1-one: Shares a similar quinoline structure but with different functional groups.

    3,4-Dihydroquinoxalin-2-ones: Another heterocyclic compound with a quinoline-like structure.

    1,2,4-Benzothiadiazine-1,1-dioxide: Contains a benzothiadiazine ring, offering different biological activities

Uniqueness

2-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinamine is unique due to its specific combination of quinoline and pyridine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-(3,4-dihydro-2H-quinolin-1-yl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3/c15-12-7-3-9-16-14(12)17-10-4-6-11-5-1-2-8-13(11)17/h1-3,5,7-9H,4,6,10,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTONFOPTVPIWOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C3=C(C=CC=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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